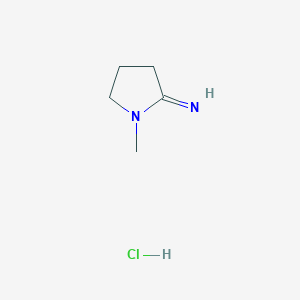

1-Methylpyrrolidin-2-imine hydrochloride

Description

BenchChem offers high-quality 1-Methylpyrrolidin-2-imine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methylpyrrolidin-2-imine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methylpyrrolidin-2-imine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.ClH/c1-7-4-2-3-5(7)6;/h6H,2-4H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRGPBVKOBLWDSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1=N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of 1-Methylpyrrolidin-2-imine hydrochloride

An In-depth Technical Guide to 1-Methylpyrrolidin-2-imine hydrochloride

Foreword: The Strategic Importance of Privileged Scaffolds

In the landscape of modern drug discovery, the pyrrolidine ring stands as a quintessential "privileged scaffold"—a molecular framework that is recurrently identified as a key constituent in a multitude of biologically active compounds.[1] Its prevalence in over 20 FDA-approved drugs is a testament to its favorable physicochemical properties, metabolic stability, and ability to present substituents in a well-defined three-dimensional space, facilitating precise interactions with biological targets.[1]

This guide focuses on a specific, functionalized derivative: 1-Methylpyrrolidin-2-imine hydrochloride . While its direct parent, 1-Methyl-2-pyrrolidinone (NMP), is extensively utilized as a powerful aprotic solvent and formulation excipient in the pharmaceutical industry[2][3], the transformation of its carbonyl group into an imine introduces a reactive and versatile functional handle. The imine moiety, particularly in its protonated hydrochloride salt form, offers unique opportunities for chemical elaboration and as a potential pharmacophore. This document serves as a technical primer for researchers, chemists, and drug development professionals, providing a comprehensive overview of the structure, properties, synthesis, and potential applications of this intriguing building block.

Section 1: Core Molecular Profile

Chemical Identity and Structure

1-Methylpyrrolidin-2-imine hydrochloride is the salt form of the cyclic amidine, 1-methyl-2-pyrrolidinimine. The hydrochloride salt enhances the compound's stability and crystallinity, making it easier to handle and store compared to the free base.

Caption: Chemical structure of 1-Methylpyrrolidin-2-imine hydrochloride.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. The hydrochloride salt form generally confers higher water solubility and melting points compared to the free base.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 134.61 g/mol | [4] |

| Monoisotopic Mass | 134.0610761 Da | [4] |

| Appearance | White to off-white crystalline solid (Predicted) | - |

| XLogP3-AA (Free Base) | -0.1 | [6] |

| Hydrogen Bond Donor | 1 (for the free base) | [6] |

| Hydrogen Bond Acceptor | 1 (for the free base) | [6] |

| Topological Polar Surface Area | 27.1 Ų | [4][6] |

Table 2: Spectroscopic Data Summary

| Technique | Data Highlights | Source |

| ¹H NMR | Expected signals: Singlet for N-CH₃ (~3.0 ppm), multiplets for the three ring CH₂ groups, and a broad singlet for the imine N-H proton. | [4] |

| IR (KBr Wafer) | Expected characteristic peaks: N-H stretch (~3100-3300 cm⁻¹), C=N stretch (~1650 cm⁻¹), C-N stretch (~1200-1300 cm⁻¹), and C-H stretches (~2850-3000 cm⁻¹). | [4] |

| Mass Spectrometry | The monoisotopic mass of the parent free base is 98.084 Da. The expected m/z for the protonated molecule [M+H]⁺ would be approximately 99.092. | [6][7] |

Section 2: Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

Caption: Proposed workflow for the synthesis of 1-Methylpyrrolidin-2-imine HCl.

Causality Behind Experimental Choices:

-

Thionation: The conversion of the robust amide carbonyl of NMP to a thione is the critical activation step. Lawesson's reagent is a standard, field-proven choice for this transformation due to its high efficiency in converting carbonyls to thiocarbonyls under relatively mild, anhydrous conditions. Toluene is an excellent high-boiling, non-protic solvent for this reaction.

-

Amination: The resulting thione is significantly more electrophilic than the starting lactam, making it susceptible to nucleophilic attack by ammonia or other aminating agents. This step forms the desired imine.

-

Salt Formation: The final free base is often an oil or a low-melting solid that can be unstable. Conversion to the hydrochloride salt via the addition of HCl in a non-polar solvent like diethyl ether or isopropanol facilitates purification by crystallization and significantly improves the compound's shelf-life and handling characteristics.

Reactivity Profile

The reactivity of 1-Methylpyrrolidin-2-imine hydrochloride is dominated by the protonated imine (amidinium) functionality.

-

Hydrolysis: As with most imines, it is susceptible to hydrolysis, especially under acidic or basic conditions, which would revert it to 1-methyl-2-pyrrolidinone. This necessitates storage in a dry, inert atmosphere.

-

Nucleophilic Addition: The imine carbon is electrophilic and can be attacked by nucleophiles, providing a route to various substituted pyrrolidines.

-

Basicity: The free base is a reasonably strong base, and the hydrochloride salt is the conjugate acid. It will react with strong bases to liberate the free imine.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of 1-Methylpyrrolidin-2-imine hydrochloride lies in its potential as a versatile building block for constructing more complex molecules.

-

Scaffold Elaboration: The imine group serves as a synthetic handle. It can be reduced to the corresponding amine, undergo cycloaddition reactions, or be used in coupling chemistries to append other molecular fragments, enabling the rapid generation of diverse chemical libraries for screening.

-

Bioisosteric Replacement: The cyclic amidine moiety can act as a bioisostere for other functional groups, such as amides or ureas. This substitution can modulate a compound's pharmacokinetic properties, including solubility, cell permeability, and metabolic stability, while potentially maintaining or enhancing its biological activity.

-

Context from Analogues: The parent compound, NMP, is widely used to improve the solubility and bioavailability of poorly soluble drugs.[2] It also functions as a penetration enhancer for transdermal drug delivery.[8] While 1-Methylpyrrolidin-2-imine hydrochloride is structurally distinct, the inherent properties of the N-methylpyrrolidine core suggest that its derivatives may also possess favorable pharmaceutical properties. The thione analogue is already recognized as a valuable intermediate in creating pharmaceuticals and agrochemicals.[9]

Section 4: Safety, Handling, and Storage

As a research chemical, 1-Methylpyrrolidin-2-imine hydrochloride must be handled with appropriate care, following standard laboratory safety protocols.

Hazard Identification

Based on GHS classifications provided for this compound, the primary hazards are:

-

H302: Harmful if swallowed[4]

-

H315: Causes skin irritation[4]

-

H319: Causes serious eye irritation[4]

-

H335: May cause respiratory irritation[4]

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Given the hygroscopic and light-sensitive nature of related pyrrolidine compounds, storage under an inert atmosphere (e.g., argon or nitrogen) and protection from light is highly recommended.[11]

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and moisture.[10]

Section 5: Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis and characterization of 1-Methylpyrrolidin-2-imine hydrochloride.

Protocol: Proposed Synthesis

Objective: To synthesize 1-Methylpyrrolidin-2-imine hydrochloride from 1-Methyl-2-pyrrolidinone (NMP).

Step 1: Thionation of NMP

-

Equip a flame-dried, three-neck round-bottom flask with a reflux condenser, a magnetic stir bar, and a nitrogen inlet.

-

Charge the flask with NMP (1 eq.) and anhydrous toluene (approx. 5-10 mL per gram of NMP).

-

Add Lawesson's reagent (0.5 eq.) portion-wise to the stirred solution. Caution: The reaction may be exothermic.

-

Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature. Filter off any solids and concentrate the filtrate under reduced pressure to yield the crude 1-Methylpyrrolidine-2-thione, which can be purified by column chromatography or used directly in the next step.

Step 2: Amination and Salt Formation

-

Dissolve the crude thione from Step 1 in methanol in a pressure-resistant vessel.

-

Cool the solution in an ice bath and bubble anhydrous ammonia gas through it for 15-20 minutes, or add a solution of ammonia in methanol (7N).

-

Seal the vessel and allow it to stir at room temperature for 12-24 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Dissolve the resulting crude free base in a minimal amount of anhydrous diethyl ether or isopropanol.

-

Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-Methylpyrrolidin-2-imine hydrochloride.

Protocol: Characterization by ¹H NMR Spectroscopy

-

Accurately weigh 5-10 mg of the final product.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) in a clean NMR tube.

-

Cap the tube and vortex briefly to ensure complete dissolution.

-

Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Process the spectrum, referencing it to the residual solvent peak. Analyze the chemical shifts, integration, and multiplicity to confirm the structure.

Protocol: Characterization by IR Spectroscopy

-

Grind a small amount (1-2 mg) of the dry product with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the key functional groups (N-H, C=N, C-N) to confirm the compound's identity.

References

-

PubChem. (n.d.). 1-Methylpyrrolidin-2-imine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-methylpyrrolidin-2-imine hydrochloride (C5H10N2). Retrieved from [Link]

-

PubChem. (n.d.). 1-Methyl-2-pyrrolidinimine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Pyrrolidine, n-methyl-, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Greenfield Global. (2015, June 17). Safety Data Sheet - NMP, 1-methyl-2-pyrrolidone. Retrieved from [Link]

- Google Patents. (n.d.). CN110590706B - Preparation method of N-methylpyrrolidine.

-

Ataman Kimya. (n.d.). 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). Retrieved from [Link]

-

Mollazadeh, M., et al. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. AAPS PharmSciTech, 11(4), 1-10. Retrieved from [Link]

-

Akhter, S., et al. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Semantic Scholar. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8493. Retrieved from [Link]

-

Welinks. (2022, April 20). 1-Methyl-2-Pyrrolidone. Retrieved from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. welinkschem.com [welinkschem.com]

- 4. 1-Methylpyrrolidin-2-imine hydrochloride | C5H11ClN2 | CID 12448967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-methylpyrrolidin-2-imine hydrochloride 97% | CAS: 7544-77-6 | AChemBlock [achemblock.com]

- 6. 1-Methyl-2-pyrrolidinimine | C5H10N2 | CID 12448966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 1-methylpyrrolidin-2-imine hydrochloride (C5H10N2) [pubchemlite.lcsb.uni.lu]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. chemimpex.com [chemimpex.com]

- 10. fishersci.com [fishersci.com]

- 11. louisville.edu [louisville.edu]

Technical Guide: Solubility Profile & Characterization of 1-Methylpyrrolidin-2-imine Hydrochloride

The following technical guide details the solubility profile and characterization framework for 1-Methylpyrrolidin-2-imine hydrochloride .

Executive Summary

1-Methylpyrrolidin-2-imine hydrochloride is a cyclic amidine salt utilized as a specialized intermediate in the synthesis of pharmaceutical heterocycles and Janus kinase inhibitors. Unlike its liquid analog N-methyl-2-pyrrolidone (NMP), this compound exists as a crystalline solid (mp 149–150°C) with distinct ionic properties.

This guide addresses the critical lack of standardized solubility data in public literature. It provides a predictive solubility landscape based on the compound’s physicochemical architecture and establishes a self-validating experimental protocol for researchers to generate precise solubility curves in their own laboratories.[1]

Physicochemical Architecture & Solubility Logic

To master the solubility of this compound, one must understand the competition between its lattice energy and solvation enthalpy.[1]

-

Structural Analysis: The compound features a rigid pyrrolidine ring with an exocyclic imine.[1] Upon protonation (HCl salt), the positive charge is delocalized across the amidine triad (

).[1] -

Solvation Mechanism:

-

Cationic Hardness: The delocalized cation is relatively "hard," favoring solvents with high dielectric constants (

) and strong dipole moments.[1] -

Hydrogen Bonding: The chloride counter-ion and the iminium proton (

) require protic solvents or highly polar aprotic acceptors for effective dissolution.[1] -

Lattice Stability: The high melting point (~150°C) indicates significant lattice energy, requiring solvents with high solvation power to break the crystal structure.[1]

-

Predicted Solubility Profile

Based on the "Like Dissolves Like" principle applied to ionic amidine salts, the following solubility landscape is established.

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism / Utility |

| Polar Protic | Water, Methanol, Ethanol | High (>100 mg/mL) | Strong H-bonding stabilizes both the amidinium cation and chloride anion. Ideal for homogenous reactions.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | High dielectric constant dissociates the ion pair.[1] Used for reactions requiring elevated temperatures.[1][2][3] |

| Moderate Polarity | Acetonitrile, Acetone | Moderate/Low | "Goldilocks" zone.[1] Solubility increases significantly with heat.[1][4] Primary candidates for recrystallization. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low (<10 mg/mL) | Generally poor for hard salts, though DCM may solubilize small amounts via dipole interactions.[1] |

| Non-Polar | Toluene, Hexanes, Diethyl Ether | Insoluble | Lack the polarity to overcome lattice energy.[1] Excellent antisolvents for precipitation.[1] |

Experimental Protocol: Gravimetric Solubility Determination

Since specific literature values are scarce, you must generate exact data for your specific lot.[1] This protocol uses a Saturation Shake-Flask method with gravimetric analysis, eliminating the need for UV calibration (which is difficult due to the compound's weak chromophore).[1]

Phase A: Preparation

-

Dry the Solute: Dry 1-Methylpyrrolidin-2-imine HCl in a vacuum oven at 40°C for 4 hours to remove surface moisture (compound is hygroscopic).

-

Solvent Selection: Choose three target solvents (e.g., Methanol, Acetonitrile, Toluene).[1]

Phase B: Saturation Workflow

-

Step 1: Place 500 mg of dried solid into a 4 mL HPLC vial.

-

Step 2: Add 1.0 mL of solvent.[1]

-

Step 3: Vortex for 30 seconds. If solid dissolves completely, add more solid until a suspension persists (saturation).[1]

-

Step 4: Incubate at 25°C (or target temp) with orbital shaking (500 rpm) for 24 hours.

-

Step 5: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solids.

Phase C: Gravimetric Analysis

-

Step 1: Pre-weigh a clean, dry aluminum weigh boat (

).[1] -

Step 2: Carefully pipette 0.5 mL of the clear supernatant into the boat.

-

Step 3: Evaporate solvent in a vacuum oven (40°C, -30 inHg) until weight is constant.

-

Step 4: Weigh the boat + residue (

).[1]

Calculation:

Workflow Visualization

The following diagram illustrates the decision logic for selecting a solvent system based on the intended application (Reaction vs. Purification).

Figure 1: Strategic solvent selection framework for 1-Methylpyrrolidin-2-imine HCl based on solubility thermodynamics.

Applications in Process Chemistry[1][3][5]

A. Recrystallization Strategy

The most effective purification method for this salt is Anti-solvent Crystallization .[1]

-

Dissolution: Dissolve the crude salt in the minimum amount of warm Methanol (approx. 50°C).[1]

-

Filtration: Filter while hot to remove insoluble mechanical impurities.[1]

-

Precipitation: Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) to the filtrate with vigorous stirring.

-

Harvest: The hydrochloride salt will crystallize as a white solid.[1] Filter and wash with pure ether.[1]

B. Reaction Solvent Selection[1][2]

-

Nucleophilic Substitutions: Use DMF or DMSO .[1] The high solubility ensures the amidine is available as a free ion pair, enhancing reactivity.[1]

-

Hydrogenations: Use Ethanol .[1] It solubilizes the salt and is compatible with Pd/C catalysts.[1]

References

-

PubChem. 1-Methylpyrrolidin-2-imine hydrochloride (Compound CID 12448967).[5] National Library of Medicine.[1] Link[1]

-

Sigma-Aldrich. Pyrrolidin-2-imine hydrochloride (Related Analog Data). Merck KGaA.[1] Link

-

BenchChem. N-methylpyrrolidin-2-one hydrochloride (Synthesis & Properties).Link[1]

-

Google Patents. Preparation method of N-methylpyrrolidine derivatives (CN110590706B).[1]Link[1]

Sources

- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 2. N-methylpyrrolidin-2-on hydrochloride | 16889-93-3 | Benchchem [benchchem.com]

- 3. US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP) - Google Patents [patents.google.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 1-Methylpyrrolidin-2-imine hydrochloride | C5H11ClN2 | CID 12448967 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 1-Methylpyrrolidin-2-imine Hydrochloride for Research and Development

This guide provides a comprehensive overview of the safety considerations, handling protocols, and emergency procedures for 1-Methylpyrrolidin-2-imine hydrochloride (CAS No: 7544-77-6).[1][2] It is intended for researchers, scientists, and drug development professionals who may be working with this compound. This document goes beyond a standard Safety Data Sheet (SDS) to provide in-depth technical insights based on the compound's chemical properties and known hazards.

Understanding the Hazard Profile

1-Methylpyrrolidin-2-imine hydrochloride is classified under the Globally Harmonized System (GHS) with the following hazard statements:

These classifications indicate that the compound poses a moderate acute toxicity risk upon ingestion and is an irritant to the skin, eyes, and respiratory system. The "Warning" signal word associated with these classifications suggests that while the hazards are significant, they are not immediately life-threatening with appropriate handling.[1][2]

Toxicological Insights

The irritant nature of the compound is likely due to its chemical reactivity. As a hydrochloride salt of a cyclic amidine, it can be mildly acidic, especially in the presence of moisture, which can contribute to its irritating effects on skin and mucous membranes.

Prudent Laboratory Practices for Safe Handling

Given the known hazards, a multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential.

Engineering Controls

-

Ventilation: All work with 1-Methylpyrrolidin-2-imine hydrochloride, especially when handling the solid or creating solutions, should be conducted in a well-ventilated chemical fume hood.[4] This is the primary defense against respiratory exposure (H335).

-

Eye Wash and Safety Shower: A readily accessible and tested eye wash station and safety shower are mandatory in any laboratory where this compound is handled.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles are required at all times.[4] A face shield should be worn in situations with a higher risk of splashes, such as when transferring large quantities or preparing concentrated solutions.

-

Skin Protection: Wear a lab coat and compatible chemical-resistant gloves. Nitrile gloves are a common choice for general laboratory use, but it is advisable to consult a glove compatibility chart for specific breakthrough times, especially for prolonged handling.

-

Respiratory Protection: For most laboratory-scale operations within a fume hood, respiratory protection should not be necessary. However, if there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

Handling and Storage Protocols

1-Methylpyrrolidin-2-imine hydrochloride is likely a hygroscopic solid, a common characteristic of amine hydrochloride salts.[5] Therefore, it should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials. Consider storage in a desiccator to minimize moisture absorption.

Incompatible Materials:

-

Strong Oxidizing Agents: May react exothermically.

-

Strong Bases: Will deprotonate the hydrochloride salt to form the free imine, which may be less stable.

-

Water/Moisture: As a hygroscopic substance, it will absorb water from the air. This can affect the purity and potentially lead to hydrolysis over time.

Experimental Workflows and Risk Mitigation

The following section details step-by-step methodologies for common laboratory procedures involving 1-Methylpyrrolidin-2-imine hydrochloride, with an emphasis on safety.

Weighing and Preparing Solutions

-

Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don the appropriate PPE.

-

Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the desired amount of the solid compound to the container. Avoid creating dust.

-

Dissolution: Add the solvent to the container with the solid. If necessary, gently stir or sonicate to dissolve. Be aware of any potential exotherms, especially with concentrated solutions.

-

Storage of Solutions: Store solutions in tightly sealed, clearly labeled containers.

Use in Chemical Reactions

Cyclic amidines are valuable intermediates in medicinal chemistry and are often used in the synthesis of more complex molecules.[6][7][8] When using 1-Methylpyrrolidin-2-imine hydrochloride in a reaction:

-

Reaction Setup: Assemble the reaction apparatus in a fume hood.

-

Reagent Addition: Add the compound to the reaction vessel as per the experimental protocol. If the reaction is exothermic, consider adding it in portions or as a solution.

-

Monitoring: Monitor the reaction for any signs of unexpected reactivity, such as a rapid temperature increase or gas evolution.

-

Work-up and Purification: Quench the reaction safely and follow standard procedures for extraction, chromatography, and crystallization, always within a fume hood and with appropriate PPE.

Emergency Procedures: A Self-Validating System

In the event of an exposure or spill, immediate and correct action is crucial.

Exposure Response

-

Eye Contact (H319): Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

-

Skin Contact (H315): Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing. If irritation persists, seek medical attention.

-

Inhalation (H335): Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion (H302): Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS or label information to the medical personnel.

Spill Response

-

Evacuate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space.

-

Control: If safe to do so, prevent the spread of the spill. For solid spills, avoid creating dust.

-

Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of the waste container according to institutional and local regulations.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C5H11ClN2 | [1] |

| Molecular Weight | 134.61 g/mol | [1] |

| CAS Number | 7544-77-6 | [1][2] |

| Appearance | Likely a solid | Inferred |

| Purity | 97% (as per one supplier) | [2] |

Fire and Explosion Hazard Data

While this compound is not classified as flammable, hydrochloride salts of amines can decompose upon heating to produce toxic and corrosive fumes, including hydrogen chloride, nitrogen oxides, and carbon oxides.[5]

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. For fires involving water-reactive substances, which may be a concern if the free imine is present, dry sand or a Class D extinguishing agent should be used.[9]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

Visualizations

Experimental Workflow for Safe Handling

Caption: A logical workflow for the safe handling of 1-Methylpyrrolidin-2-imine hydrochloride.

Emergency Response Logic

Caption: Decision-making flow for responding to emergencies involving the compound.

References

-

PubChem. 1-Methylpyrrolidin-2-imine hydrochloride. [Link]

-

Amidines serve as a common structural element in the field of medicinal chemistry... PMC - NIH. [Link]

-

SIAM 24, 19-20 April 2007 US/ICCA. Human Health. [Link]

-

Recent developments in the synthesis of amidines. OUCI. [Link]

-

Hazardous substance assessment – 1-Methyl-2-pyrrolidone. Canada.ca. [Link]

-

Use the revised "Explosion/ Fire Response Methods" for water-reactive substances! GPC Gateway. [Link]

-

Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. [Link]

-

PubChemLite. 1-methylpyrrolidin-2-imine hydrochloride (C5H10N2). [Link]

-

Amidines from cyclic amines and nitriles in the presence of zinc(II)... RSC Publishing. [Link]

-

Cyclic imide derivatives: As promising scaffold for the synthesis of antimicrobial agents. [Link]

- Preparation method of N-methylpyrrolidine.

-

Recommendations for fire brigade response when at risk through ammonia. Vfdb. [Link]

-

1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). Ataman Kimya. [Link]

-

Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to... [Link]

-

N-Methyl-2-Pyrrolidone. [Link]

-

AMMONIUM CHLORIDE. [Link]

-

N-methyl-2-pyrrolidone | C5H9NO | CID 13387. PubChem. [Link]

Sources

- 1. 1-Methylpyrrolidin-2-imine hydrochloride | C5H11ClN2 | CID 12448967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-methylpyrrolidin-2-imine hydrochloride 97% | CAS: 7544-77-6 | AChemBlock [achemblock.com]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. fishersci.com [fishersci.com]

- 5. AMMONIUM CHLORIDE [training.itcilo.org]

- 6. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments in the synthesis of amidines [ouci.dntb.gov.ua]

- 8. mdpi.com [mdpi.com]

- 9. gpcgateway.com [gpcgateway.com]

1-Methylpyrrolidin-2-imine Derivatives: Synthetic Architectures and Medicinal Utility

[1]

Executive Summary

The 1-methylpyrrolidin-2-imine scaffold represents a subclass of cyclic amidines characterized by a high

Part 1: Structural Dynamics and Electronic Properties

The Cyclic Amidine Core

The 1-methylpyrrolidin-2-imine moiety is defined by a pyrrolidine ring containing an exocyclic imine at the C2 position and a methyl group at the N1 position. Its chemical behavior is dominated by the amidine functional group (

-

Basicity (

): unlike amides (neutral/weakly acidic), cyclic amidines are strong bases.[1] The protonated form (amidinium ion) distributes the positive charge symmetrically across both nitrogen atoms.

Tautomeric Equilibrium

A critical consideration for researchers is the tautomeric equilibrium between the imine (exocyclic double bond) and enamine (endocyclic double bond) forms.

-

Dominant Form: In unsubstituted 2-imino derivatives, the imine tautomer predominates in solution and solid state.

-

Synthetic Implication: Electrophilic attack usually occurs at the exocyclic imine nitrogen (hard nucleophile) rather than the C3 carbon, unless the nitrogen is sterically hindered or protected.

Part 2: Synthetic Methodologies

The synthesis of 1-methylpyrrolidin-2-imine derivatives typically proceeds via the activation of the corresponding lactam (N-methyl-2-pyrrolidone, NMP).[1] Direct condensation is often kinetically sluggish due to the stability of the amide bond; therefore, activation via Vilsmeier-Haack-type intermediates is the industry standard.

Protocol A: One-Pot Activation-Amination via Phosphoryl Chloride ( )

This protocol is favored for its scalability and the ability to install diverse amine substituents at the imine position.[1]

Reagents:

-

Activator:

(Phosphoryl chloride)[1] -

Nucleophile: Primary or Secondary Amine (

)[1] -

Solvent: Dichloromethane (DCM) or Toluene[1]

Step-by-Step Methodology:

-

Activation (Vilsmeier Complex Formation):

-

Cool a solution of NMP (1.0 equiv) in anhydrous DCM to 0°C under nitrogen atmosphere.

-

Dropwise add

(1.1 equiv).[1] Mechanistic Note: This converts the non-leaving lactam oxygen into a highly reactive chloroiminium intermediate (Vilsmeier salt). -

Stir at room temperature for 1–2 hours. The solution typically turns slightly yellow/orange.

-

-

Amination (Nucleophilic Displacement):

-

Cool the reaction mixture back to 0°C.

-

Slowly add the target amine (1.2 equiv) dissolved in DCM.

-

Critical Step: Add a tertiary base (TEA or DIPEA, 2.5 equiv) to scavenge the HCl generated. Without this, the amine nucleophile will protonate and become unreactive.

-

-

Workup and Isolation:

-

Quench with ice-cold saturated

(pH > 9). The free base amidine is soluble in organic solvents; the amidinium salt is water-soluble. -

Extract with DCM (

).[1] -

Dry over

and concentrate. -

Purification: Flash chromatography (DCM/MeOH/NH4OH).[1] Note: Silica gel is acidic; use 1% triethylamine in the eluent to prevent streaking or hydrolysis.

-

Visualization: Synthetic Pathway

The following diagram illustrates the activation of NMP and subsequent conversion to the amidine.

Figure 1: Synthetic workflow for the conversion of NMP to amidine derivatives via Vilsmeier activation.

Part 3: Medicinal Chemistry Applications[2][4][5][6][7][8][9]

BACE1 Inhibition (Alzheimer’s Disease)

The most prominent application of the cyclic amidine scaffold is in the inhibition of Beta-site Amyloid precursor protein Cleaving Enzyme 1 (BACE1) .

-

Mechanism: BACE1 is an aspartic protease.[3][4] The catalytic mechanism involves two aspartic acid residues (Asp32, Asp228) activating a water molecule to hydrolyze the peptide bond of APP.

-

Pharmacophore Role: The 1-methylpyrrolidin-2-imine core acts as a transition-state mimic .[1] The amidine nitrogen becomes protonated (amidinium) within the active site. This positive charge forms a salt bridge with the catalytic aspartates, displacing the lytic water molecule and effectively "freezing" the enzyme.

-

Advantage over Guanidines: While guanidines are also used, the pyrrolidine ring constrains the conformation, reducing the entropic penalty of binding.

Bioisosteres for Kinase Inhibitors

The scaffold serves as a saturated bioisostere for planar heteroaromatics. In Janus Kinase (JAK) inhibitors, replacing a flat pyrimidine ring with a partially saturated pyrrolidine-imine can improve solubility and reduce "flatness" (increasing

Visualization: BACE1 Interaction Logic

Figure 2: Pharmacodynamic mechanism of cyclic amidines within the BACE1 aspartic protease active site.[1]

Part 4: Quantitative Data & Properties

Table 1: Comparative Physicochemical Properties[1]

| Property | 1-Methylpyrrolidin-2-imine | N-Methyl-2-pyrrolidone (NMP) | DBU (Diazabicycloundecene) |

| Functional Group | Cyclic Amidine | Cyclic Amide (Lactam) | Bicyclic Amidine |

| Hybridization | |||

| Basicity ( | ~11.0 (Strong Base) | -0.4 (Neutral/Weak Base) | 13.5 (Superbase) |

| H-Bond Donor | Yes (Exocyclic N-H) | No | No |

| H-Bond Acceptor | Yes (Imine N) | Yes (Carbonyl O) | Yes (Imine N) |

| Primary Use | Med Chem Scaffold | Solvent | Organocatalyst |

Part 5: Safety & Handling (Self-Validating Protocol)

When handling 1-methylpyrrolidin-2-imine derivatives, researchers must treat them as corrosive bases .[1]

-

Storage: These compounds are hygroscopic and will absorb

from the air to form carbonates. Store under argon or nitrogen at 4°C. -

Validation: Before use in sensitive biological assays, verify the integrity of the imine bond via 1H NMR .

-

Diagnostic Signal: The methyl group on N1 typically appears as a singlet around

2.8–3.0 ppm. -

Hydrolysis Check: If the sample has hydrolyzed back to NMP, a shift in the carbonyl region (IR: ~1680 cm⁻¹) will be observed, and the specific imine N-H signals (broad singlet, variable) will disappear.

-

References

-

Vertex AI Search. (2026).[1] BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. National Institutes of Health (PMC). 4[1][5]

-

Vertex AI Search. (2026). In Silico Investigation of Amidine-Based BACE-1 Inhibitors Against Alzheimer's Disease. MDPI. 6[1][5]

-

Vertex AI Search. (2026). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes. MDPI. 7[1][5]

-

Vertex AI Search. (2026). Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5.[8] Chemistry Steps. 8

-

Vertex AI Search. (2026). 1-Methyl-2-pyrrolidinimine | C5H10N2 | CID 12448966.[1][9] PubChem.[9] 9[1][5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]

- 9. 1-Methyl-2-pyrrolidinimine | C5H10N2 | CID 12448966 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Nucleophilic Susceptibility of 1-Methylpyrrolidin-2-imine: Reaction Conditions & Protocols

Executive Summary

1-Methylpyrrolidin-2-imine (CAS: 22509-06-4; HCl salt: 7544-77-6) represents a distinct class of cyclic amidines. Unlike simple acyclic imines, this molecule exhibits significant resonance stabilization due to the donation of electron density from the endocyclic nitrogen (N1) into the imine system. Consequently, the electrophilicity of the C2 carbon is markedly reduced, making it resistant to weak nucleophiles under neutral conditions.

This guide details the specific reaction conditions required to overcome this stabilization and facilitate nucleophilic attack at the C2 position. The primary applications covered are Hydrolytic Degradation (critical for stability profiling in drug development) and Transimination (a synthetic route to N-substituted amidines).

Part 1: Mechanistic Insight & Reactivity Profile

The Electrophilicity Paradox

To successfully target 1-Methylpyrrolidin-2-imine with a nucleophile, one must understand its electronic resistance. The molecule exists in resonance between a neutral imine form and a zwitterionic/ionic amidinium form.

-

Ground State: The lone pair on N1 donates into the

-system, reducing the partial positive charge on C2. -

Activation Strategy: Successful nucleophilic attack requires acid catalysis or pre-activation (e.g., alkylation) to convert the amidine into a highly electrophilic amidinium or iminium species.

Comparative Reactivity Table

| Electrophile Type | Relative Reactivity (C=N) | Dominant Mechanism | Critical Condition for Attack |

| Simple Imine | High | Direct Addition | Neutral or Mild Acid |

| 1-Methylpyrrolidin-2-imine | Moderate/Low | Addition-Elimination | Strong Acid / Heat / Equilibrium Shift |

| Amide (Lactam) | Very Low | Substitution | Strong Base / High Temp |

Part 2: Application Protocols

Protocol A: Controlled Hydrolysis (Stability Profiling)

Objective: To quantify the degradation of 1-Methylpyrrolidin-2-imine into 1-Methyl-2-pyrrolidone (NMP) and ammonia. This is the standard "stress test" for pharmaceutical intermediates containing this moiety.

Mechanism: Acid-catalyzed nucleophilic attack by water.

Reagents & Equipment[1]

-

Substrate: 1-Methylpyrrolidin-2-imine (or HCl salt).

-

Solvent: 0.1 M HCl (for acidic stress) or Phosphate Buffer pH 7.4 (for physiological stability).

-

Analysis: HPLC-UV (210 nm) or LC-MS.

Step-by-Step Methodology

-

Preparation: Dissolve the substrate to a concentration of 1 mg/mL in the chosen solvent.

-

Incubation:

-

Acidic Stress: Heat to 60°C in 0.1 M HCl. (Note: At room temperature, hydrolysis is slow due to resonance stability).

-

Neutral: Incubate at 37°C .

-

-

Sampling: Aliquot 100 µL at t=0, 1h, 4h, 24h.

-

Quenching: Neutralize acidic samples immediately with 0.1 M NaOH or dilute into cold mobile phase to stop the reaction.

-

Quantification: Monitor the disappearance of the imine peak and the appearance of the NMP peak.

Expert Insight: The rate-determining step at low pH is often the attack of water on the protonated amidinium ion. In highly acidic media (pH < 1), the rate may actually decrease slightly if the water activity drops, but generally, lower pH accelerates the reaction.

Protocol B: Transimination (Synthesis of N-Substituted Amidines)

Objective: To displace the exocyclic imine nitrogen (=NH) with a primary amine (=NR), creating a functionalized amidine.

Mechanism: Addition-Elimination driven by equilibrium.

Reagents & Conditions

-

Nucleophile: Primary amine (1.2 – 1.5 equivalents).

-

Solvent: Toluene or Xylene (high boiling point required).

-

Catalyst: Glacial Acetic Acid (5-10 mol%) or p-Toluenesulfonic acid (pTvOH).

-

Apparatus: Dean-Stark trap or molecular sieves (to remove ammonia).

Step-by-Step Methodology

-

Charge: In a round-bottom flask, combine 1-Methylpyrrolidin-2-imine (1.0 eq) and the target primary amine (1.2 eq).

-

Solvation: Add Toluene (0.5 M concentration relative to substrate).

-

Activation: Add 5 mol% Glacial Acetic Acid. Reasoning: Protonation of the imine nitrogen makes C2 more susceptible to the amine nucleophile.

-

Reflux: Heat the mixture to reflux (110°C).

-

Ammonia Removal: The reaction produces ammonia gas. Use a nitrogen sweep or an open reflux condenser (in a hood) to drive the equilibrium forward (Le Chatelier’s principle).

-

Monitoring: Monitor by TLC or LC-MS for the conversion to the heavier N-substituted product.

-

Workup: Cool to RT. Wash with saturated NaHCO₃ to remove the acid catalyst. Dry organic layer over MgSO₄ and concentrate.

Part 3: Visualizing the Reaction Pathways

The following diagrams illustrate the mechanistic pathways for both Hydrolysis (destructive) and Transimination (constructive).

Diagram 1: Acid-Catalyzed Hydrolysis Mechanism

This pathway explains the degradation of the molecule under aqueous acidic conditions.

Caption: Acid-catalyzed hydrolysis pathway converting the imine to the thermodynamically stable lactam (NMP).

Diagram 2: Transimination Workflow

This decision tree guides the researcher in synthesizing derivatives.

Caption: Operational workflow for nucleophilic substitution of the imine nitrogen.

Part 4: Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| No Reaction (Hydrolysis) | pH too high (Neutral/Basic) | Acidify to pH < 4. The neutral amidine is resonance-stabilized and resists water attack. |

| No Reaction (Transimination) | Equilibrium stagnation | Ensure efficient removal of ammonia (N₂ sweep). Increase temperature to reflux. |

| Polymerization | Excessive heat/concentration | Dilute reaction to 0.1 M. Lower temperature and extend time. |

| Starting Material Recovery | Reversible reaction | For transimination, use excess amine (2-5 eq) if the amine is cheap/removable. |

References

-

Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. Hydrolysis of Imines to Give Ketones. Retrieved from [Link]

-

National Center for Biotechnology Information (PubChem). 1-Methylpyrrolidin-2-imine hydrochloride (CID 12448967). Retrieved from [Link]

-

Royal Society of Chemistry. Hydrolysis of 4-imino-imidazolidin-2-ones in acid. Org. Biomol. Chem. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Degradation of 1-Methylpyrrolidin-2-imine HCl

Current Status: Operational Ticket Focus: Impurity Profiling & Stability Analysis Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecule & The Risk

Subject: 1-Methylpyrrolidin-2-imine HCl (Cyclic Amidine) Primary Degradation Risk: Hydrolysis to N-Methyl-2-pyrrolidone (NMP) .

As a researcher working with 1-Methylpyrrolidin-2-imine HCl , you are dealing with a cyclic amidine . While the hydrochloride salt confers shelf stability, the free base form (generated in situ or under physiological pH) is thermodynamically driven toward hydrolysis.

Why this matters:

-

Regulatory Criticality: The primary degradant, NMP, is a Class 2 residual solvent and a known reproductive toxin (ICH Q3C). Its presence must be strictly controlled.

-

Analytical Confusion: NMP is a ubiquitous laboratory solvent. Distinguishing between degradation and environmental contamination is the most common troubleshooting hurdle in this workflow.

The Degradation Mechanism (Scientific Grounding)

Understanding the mechanism is the only way to predict stability issues. The degradation is not random; it is a specific nucleophilic attack.

The Hydrolysis Pathway

The imine carbon (C2) is electrophilic.[1][2] In the presence of water (even atmospheric moisture), it undergoes nucleophilic attack, leading to the expulsion of ammonia (as ammonium chloride in acidic media) and the formation of the lactam (NMP).

Figure 1: The hydrolytic conversion of the cyclic amidine to the lactam (NMP). Note the mass shift of +0.98 Da.

Analytical Troubleshooting Guide

This section addresses specific observations you may encounter during LC-MS or HPLC analysis.

Scenario A: "I see a peak with [M+H]+ ≈ 100.1 Da co-eluting or near my parent."

-

Diagnosis: This is the signature of Hydrolysis.

-

The Physics: The parent ([M+H]+ 99.1) gains Oxygen (15.99) and loses Nitrogen/Hydrogen (NH = 15.01). The net change is roughly +1 Da.

-

Validation Step:

-

Check the UV spectrum. The Imine (C=N) and Lactam (C=O) have distinct UV maxima. NMP typically absorbs weakly around 200-220 nm but lacks the specific conjugation of the amidine.

-

Crucial Check: If you are using High-Resolution MS (HRMS), the exact mass shift is +0.9840 Da .

-

Scenario B: "I see NMP in my blank injections."

-

Diagnosis: System Contamination (The "Ghost Peak" Phenomenon).[3]

-

Root Cause: NMP is a common solvent in column manufacturing and seal washing. It is "sticky" and can leach from PEEK tubing or degassing units.

-

Action Plan:

-

Isolate: Inject a true "zero volume" blank (run the gradient without injection). If the peak persists, it is in your mobile phase or system.[3]

-

Flush: Wash the system with 10% Formic Acid (aqueous) followed by Isopropanol to strip NMP from polymeric lines.

-

Scenario C: "My parent compound disappears in the autosampler."

-

Diagnosis: On-rack stability failure.

-

Root Cause: The sample diluent is likely too basic or contains too much water without buffering.

-

Solution:

-

Use Acetonitrile as the primary diluent if solubility permits.

-

If aqueous dilution is needed, maintain pH < 5 (Amidine salts are more stable in mild acid than base).

-

Experimental Protocols

Protocol 4.1: Forced Degradation Profiling

Objective: To intentionally generate degradants to validate your method's specificity.

| Stress Condition | Reagent/Condition | Duration | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C | 4–24 Hours | High Yield of NMP. Loss of parent. |

| Base Hydrolysis | 0.1 N NaOH, RT | 1–4 Hours | Rapid conversion to NMP. Potential ring opening (rare). |

| Oxidation | 3% H₂O₂ | 2–6 Hours | Formation of N-methylsuccinimide (secondary degradant of NMP). |

| Thermal | 60°C (Solid State) | 7 Days | Slow formation of NMP (hygroscopic uptake). |

Protocol 4.2: LC-MS Separation Strategy

Objective: Separate the highly polar NMP from the ionic parent.

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 for this pair. NMP elutes near the void volume on C18.

-

Mobile Phase A: 10 mM Ammonium Formate (pH 3.5) in Water.[4]

-

Mobile Phase B: Acetonitrile.

-

Gradient: 95% B to 50% B (HILIC mode).

-

Detection:

-

MS: ESI Positive Mode.

-

MRM Transitions (if Triple Quad):

-

Parent: 99.1

57.1 (Ring fragment) -

NMP (Degradant): 100.1

58.1

-

-

Decision Logic (Workflow)

Use this flow to determine if your impurity is real or an artifact.

Figure 2: Decision tree for validating the presence of NMP impurities.

Frequently Asked Questions (FAQs)

Q: Can I use GC-MS to detect these degradants? A: Yes, and it is often preferred for NMP. NMP is volatile and analyzes well by GC-MS, whereas the parent salt (1-Methylpyrrolidin-2-imine HCl) is non-volatile and will degrade in the injector port. If you inject the salt directly into GC, you will thermally induce hydrolysis and falsely report high levels of NMP. You must derivatize or free-base the parent first, or stick to LC-MS.

Q: Why does the mass spectrum show a dimer ([2M+H]+)? A: Cyclic amidines are prone to concentration-dependent dimerization in the ESI source. If you see a mass at ~197 Da, check if it scales non-linearly with concentration. If it disappears upon dilution, it is a source artifact (cluster), not a synthetic impurity.

Q: Is the degradation reversible? A: Practically, no. The thermodynamic equilibrium heavily favors the lactam (NMP) over the amidine in aqueous environments. You cannot "dry" the NMP back into the imine.

References

-

PubChem. (2025).[5] 1-Methylpyrrolidin-2-imine hydrochloride | C5H11ClN2.[5] National Library of Medicine.

-

U.S. Food and Drug Administration (FDA). (2011). Method of Analysis: N-methyl-2-pyrrolidone (NMP) in Bovine Liver.

-

Master Organic Chemistry. (2023). Hydrolysis of Imines: Mechanism and Conditions.

-

Liu, Y., et al. (2010). Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue. Journal of Chromatography B.

-

European Chemicals Agency (ECHA). (2024). Substance Information: 1-Methyl-2-pyrrolidone (NMP).[6]

Sources

- 1. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. Unraveling the Mechanism of Imine Hydrolysis: A Journey Through Chemistry - Oreate AI Blog [oreateai.com]

- 3. researchgate.net [researchgate.net]

- 4. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 5. 1-Methylpyrrolidin-2-imine hydrochloride | C5H11ClN2 | CID 12448967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Methyl-2-Pyrrolidone for Headspace GC [itwreagents.com]

Technical Support Center: Handling & Drying 1-Methylpyrrolidin-2-imine Hydrochloride

The following technical guide is structured as a Level 3 Technical Support Document designed for research scientists and process chemists. It prioritizes mechanism-based troubleshooting over generic advice.

Executive Summary & Critical Warning

Do not treat 1-Methylpyrrolidin-2-imine hydrochloride (CAS 7544-77-6) like a standard inorganic salt.

This compound is a cyclic amidine hydrochloride . While it appears robust, it possesses a specific vulnerability: Hydrolytic Instability.

If you attempt to dry this salt in a standard oven at

Immediate Action:

-

If the sample is a sticky oil: Do not heat directly. Proceed to Protocol B (Azeotropic Rescue) .

-

If the sample is a damp solid: Proceed to Protocol A (Vacuum Desiccation) .

The Mechanism of Failure (The "Why")

To dry this compound successfully, you must understand the "enemy." Water does not just solvate this salt; it attacks it.

Hydrolysis Pathway

The exocyclic imine nitrogen is protonated (the salt form). In the presence of water, this electrophilic carbon is susceptible to nucleophilic attack.

Figure 1: The hydrolysis pathway.[1] Note that NMP is a liquid with a high boiling point (

Validated Drying Protocols

Protocol A: Cold Vacuum Desiccation (Standard)

Best for: Crystalline solids that have absorbed minor surface moisture.

Equipment:

-

Vacuum Desiccator (Glass or Polycarbonate).

-

Desiccant: Phosphorus Pentoxide (

) . Note: Silica gel is often insufficient for amidines. -

High-vacuum pump (< 1 mbar).

Step-by-Step:

-

Prepare the Desiccant: Place a tray of fresh

in the bottom of the desiccator. -

Surface Area: Spread the 1-Methylpyrrolidin-2-imine HCl as thinly as possible in a tared petri dish or wide-mouth vial.

-

Time Course: Leave for 12–24 hours at Room Temperature (

) .-

Why? Heating a wet salt accelerates the hydrolysis kinetics described in Figure 1. We must remove the bulk water before applying any thermal energy.

-

-

Thermal Ramp (Optional): Only after 24 hours of cold drying, if weight constancy is not achieved, heat the vacuum chamber to

max.

Protocol B: Azeotropic Distillation (Rescue Method)

Best for: "Gooey" solids, oils, or samples that have deliquesced (turned into liquid by absorbing water).

This method uses chemical thermodynamics to "pull" water out at temperatures lower than the boiling point of water, minimizing hydrolysis risk.

Solvent Choice:

-

Toluene: Forms azeotrope with water (bp

, composition ~20% water). Excellent for suspending the salt. -

Acetonitrile: Forms azeotrope with water (bp

, composition ~16% water). Good if the salt is partially soluble.

Step-by-Step:

-

Dissolution/Suspension: Place the wet imine salt in a round-bottom flask. Add anhydrous Toluene (10 mL per gram of salt).

-

Note: The salt likely won't dissolve. This is fine; we want a suspension.

-

-

Rotary Evaporation: Connect to a rotovap.

-

Bath Temperature:

. -

Vacuum: Moderate (adjust to maintain steady distillation).

-

-

The "Chase": Evaporate the toluene. The water will co-distill with the toluene azeotropically.

-

Repeat: Redissolve the resulting residue in fresh anhydrous toluene and evaporate again. Repeat 3x.

-

Final Dry: The result should be a fine, white powder. Place this powder in the Protocol A setup for final trace solvent removal.

Decision Matrix & Workflow

Use this logic flow to determine the correct intervention for your specific sample condition.

Figure 2: Operational workflow for selecting the drying method based on physical state.

Quality Control (QC) & Validation

How do you know it is actually dry and not hydrolyzed?

| Test Method | What to look for | Failure Criteria |

| Visual Inspection | White, crystalline powder. | Yellowing (indicates oxidation/hydrolysis) or "melted" appearance. |

| 1H NMR (DMSO-d6) | Sharp peaks. Integration of N-Me group. | Water Peak: Broad singlet at ~3.33 ppm.Hydrolysis: Look for NMP peaks (multiplets at 1.9, 2.3, 3.3 ppm). |

| Melting Point | Sharp range (Literature varies, typically | Broad melting range ( |

| Gravimetric | Constant weight ( | Continuous weight loss (solvent trapped) or weight gain (re-absorbing water upon opening). |

Frequently Asked Questions (Troubleshooting)

Q1: Can I use a lyophilizer (freeze-dryer)? A: Use with caution. While lyophilization is excellent for water removal, the vacuum must be deep enough to sublime the ice without melting it. If the salt dissolves in the melting ice during the process, hydrolysis can occur. Protocol B (Azeotrope) is generally faster and safer for this specific class of compounds.

Q2: My sample turned into a yellow oil after drying in the oven. Can I save it? A: The yellow color and oil state likely indicate partial hydrolysis to NMP (which is a liquid).

-

Rescue Attempt: Wash the solid with anhydrous diethyl ether or THF (if the salt is insoluble in these). NMP is soluble in organic solvents; the salt is not.[4] Filter the solid and dry using Protocol A .

Q3: Why use Toluene? Can I use Dichloromethane (DCM)?

A: DCM does not form an effective azeotrope with water for this purpose and boils too low to drive off bulk moisture efficiently. Toluene carries water out of the system effectively at a safe temperature (

Q4: How should I store the dried salt? A: Never store in screw-cap vials on a shelf.

-

Preferred: Flame-sealed ampoules.

-

Acceptable: Tightly sealed vial inside a secondary jar containing desiccant, stored in a freezer (

). Cold storage reduces the kinetic rate of hydrolysis if any moisture penetrates.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for drying hygroscopic amine salts and purification via azeotrope).

-

Cordes, E. H., & Jencks, W. P. (1962).[1] On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society, 84(5), 832–837.[1] (Foundational text on the mechanism of imine hydrolysis).

-

Burfield, D. R., et al. (1983). Desiccant Efficiency in Solvent Drying. Journal of Applied Chemistry and Biotechnology. (Reference for the efficiency of P2O5 vs. Silica).

-

Sciencemadness Discussion. (2007). Drying the water out of hygroscopic crystals. (Field-verified discussion on using toluene azeotropes for amine hydrochlorides).

Sources

Technical Support Center: Synthesis of 1-Methylpyrrolidin-2-imine

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the successful synthesis of 1-methylpyrrolidin-2-imine. This resource is designed to help you navigate the common challenges and minimize side reactions in your experimental work.

Introduction to the Synthesis of 1-Methylpyrrolidin-2-imine

1-Methylpyrrolidin-2-imine, a cyclic amidine, is a valuable building block in organic synthesis. Its preparation, typically starting from the readily available N-methyl-2-pyrrolidone (NMP), can be challenging due to the sensitive nature of the imine functionality. The most common strategies involve the activation of the lactam carbonyl group, followed by the introduction of the nitrogen atom. This guide will focus on troubleshooting the most prevalent synthetic routes.

Core Synthetic Strategies and Potential Pitfalls

The conversion of a lactam to a cyclic imine, such as 1-methylpyrrolidin-2-imine, generally requires a two-step approach:

-

Activation of the Lactam Carbonyl: The carbonyl group of N-methyl-2-pyrrolidone is relatively unreactive. Therefore, it must first be activated to facilitate nucleophilic attack. Common activating agents include Meerwein's salt (triethyloxonium tetrafluoroborate) or dimethyl sulfate.

-

Imination: The activated lactam is then reacted with a nitrogen source, typically ammonia or an amine, to form the desired imine.

An alternative, more modern approach involves the direct deoxygenative reduction of the lactam in the presence of a nitrogen source, often catalyzed by a transition metal like iridium.[1]

Each of these steps presents unique challenges and potential for side reactions. The following sections will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Navigating Your Synthesis

Activation Step Issues

Question 1: My activation of NMP with Meerwein's reagent is sluggish, and I'm recovering mostly starting material. What could be the problem?

Answer:

This is a common issue that can often be traced back to the quality of your reagents and reaction conditions.

-

Meerwein's Reagent Quality: Triethyloxonium tetrafluoroborate is highly hygroscopic and decomposes upon exposure to moisture.[2] Ensure you are using a freshly opened bottle or have stored it under strictly anhydrous conditions. The reagent should be a free-flowing white solid. Clumped or discolored reagent is likely inactive.

-

Solvent Purity: The reaction must be carried out in a dry, aprotic solvent. Dichloromethane is a common choice. Ensure your solvent is freshly distilled from a suitable drying agent (e.g., calcium hydride).

-

Reaction Temperature: While the reaction is typically run at room temperature, gentle warming (to 30-40 °C) can sometimes facilitate the reaction. However, be cautious, as higher temperatures can promote side reactions.

-

Stoichiometry: Ensure you are using at least a stoichiometric equivalent of Meerwein's reagent. An excess (1.1 to 1.2 equivalents) is often recommended to drive the reaction to completion.

Question 2: After activating NMP with dimethyl sulfate, I'm observing the formation of a significant amount of a byproduct with a higher molecular weight than my desired activated intermediate. What is happening?

Answer:

You are likely observing N-alkylation as a side reaction. While O-alkylation is the desired pathway to form the reactive imidate intermediate, the nitrogen atom of NMP can also be alkylated by dimethyl sulfate, leading to a quaternary ammonium salt.

To minimize N-alkylation:

-

Control the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). N-alkylation is often more kinetically favored at higher temperatures.

-

Order of Addition: Add the dimethyl sulfate slowly to a solution of NMP. This helps to maintain a low concentration of the alkylating agent at any given time, favoring the thermodynamically preferred O-alkylation.

-

Choice of Base (if applicable): If a base is used to neutralize any generated acid, a non-nucleophilic, sterically hindered base is preferable to avoid competing reactions.

Imination Step and Product Stability Issues

Question 3: I've successfully activated my NMP, but upon adding ammonia/amine, I'm getting very low yields of 1-methylpyrrolidin-2-imine and recovering a significant amount of NMP. What's going wrong?

Answer:

This is a classic problem related to the hydrolytic instability of the target imine. The presence of even trace amounts of water can lead to the rapid hydrolysis of the imine back to the starting lactam.[3][4]

Troubleshooting Steps:

-

Strictly Anhydrous Conditions: All reagents and solvents for the imination step must be scrupulously dry. Use freshly distilled solvents and dry ammonia gas or a freshly opened solution of ammonia in an anhydrous solvent.

-

Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent atmospheric moisture from entering the reaction vessel.

-

Work-up Procedure: During the work-up, avoid acidic conditions. Washing with aqueous solutions should be done with basic water (e.g., saturated sodium bicarbonate solution) to prevent hydrolysis. Even neutral water can cause some hydrolysis.[5]

-

Rapid Isolation: The product is best isolated as quickly as possible after the reaction is complete. Prolonged exposure to even mildly protic environments can lead to decomposition.

Question 4: My crude product appears to be the correct imine by NMR, but it decomposes upon attempted purification by silica gel chromatography. How can I purify my product?

Answer:

The acidic nature of silica gel is a well-known culprit for the hydrolysis of imines.[3][4] You will need to use alternative purification methods.

Recommended Purification Techniques:

-

Distillation: If your product is thermally stable, vacuum distillation can be an effective method for purification. This avoids contact with any stationary phase.

-

Chromatography on Neutral Alumina: If chromatography is necessary, use neutral alumina instead of silica gel. It is crucial to use a non-protic eluent system. You may need to add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent to further suppress hydrolysis.[6]

-

Crystallization of a Salt: 1-Methylpyrrolidin-2-imine is a basic compound and can be converted to a stable crystalline salt, such as the hydrochloride or hydroiodide.[7] This allows for purification by recrystallization. The free base can then be regenerated by treatment with a non-aqueous base if required for subsequent steps.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 1-methylpyrrolidin-2-imine and how should it be stored?

A1: 1-Methylpyrrolidin-2-imine is a relatively unstable compound, particularly in the presence of moisture and acids. As a free base, it is best used immediately after synthesis. If storage is necessary, it should be kept as a salt (e.g., hydrochloride) in a desiccator under an inert atmosphere at low temperature (e.g., in a freezer).

Q2: Can I use an iridium-catalyzed reaction for this synthesis? What are the common pitfalls?

A2: Yes, iridium-catalyzed deoxygenative reduction of lactams is a powerful method for forming cyclic amidines.[1] However, this method requires careful control of the catalyst system and reaction conditions.

-

Catalyst Activity: The iridium catalyst can be sensitive to air and moisture. Proper handling techniques for organometallic catalysts are essential.

-

Hydrosilane Reagent: The hydrosilane reducing agent (e.g., tetramethyldisiloxane) must be of high purity.

-

Side Reactions: Incomplete reduction can lead to the recovery of starting material. Over-reduction is also a possibility, potentially leading to the corresponding cyclic amine. Careful monitoring of the reaction by TLC or GC-MS is recommended to determine the optimal reaction time.

Q3: What are the key spectroscopic signatures I should look for to confirm the formation of 1-methylpyrrolidin-2-imine?

A3: The formation of the imine can be confirmed by several spectroscopic methods. For the hydrochloride salt of 1-methylpyrrolidin-2-imine, you would expect to see:

-

¹H NMR: Signals corresponding to the methyl group and the three methylene groups of the pyrrolidine ring. The protons on the carbon adjacent to the imine nitrogen will be shifted downfield compared to the corresponding lactam.[7]

-

¹³C NMR: The most significant change will be the chemical shift of the carbon of the C=N bond, which will be in the characteristic range for an imine carbon.

-

IR Spectroscopy: The disappearance of the strong lactam carbonyl stretch (typically around 1680 cm⁻¹) and the appearance of a C=N stretch (typically in the range of 1640-1690 cm⁻¹).[7]

Experimental Protocols

Protocol 1: Synthesis via Meerwein's Reagent

This protocol is a general guideline and may require optimization for your specific setup.

Step 1: Activation of N-Methyl-2-pyrrolidone

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet, add triethyloxonium tetrafluoroborate (1.1 eq).

-

Add anhydrous dichloromethane via syringe.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of N-methyl-2-pyrrolidone (1.0 eq) in anhydrous dichloromethane via a syringe.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. The resulting solution contains the crude imidate intermediate.

Step 2: Imination

-

Cool the solution of the crude imidate intermediate to 0 °C.

-

Bubble anhydrous ammonia gas through the solution for 30 minutes, or add a solution of ammonia in an anhydrous solvent (e.g., 2 M ammonia in methanol, 1.5 eq).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, filter the reaction mixture to remove any precipitated salts.

-

Concentrate the filtrate under reduced pressure, being careful not to heat the mixture excessively.

Work-up and Purification:

-

Dissolve the crude residue in a minimal amount of anhydrous dichloromethane.

-

To form the hydrochloride salt, slowly add a solution of HCl in anhydrous diethyl ether until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 1-methylpyrrolidin-2-imine hydrochloride as a solid.

-

The salt can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether).

Visualizing the Workflow

Caption: Synthetic workflow for 1-methylpyrrolidin-2-imine.

Quantitative Data Summary

| Parameter | Activation with Meerwein's Reagent | Imination with Ammonia |

| Stoichiometry | 1.0 eq NMP, 1.1 eq Et₃O⁺BF₄⁻ | 1.0 eq Imidate, >1.5 eq NH₃ |

| Solvent | Anhydrous CH₂Cl₂ | Anhydrous CH₂Cl₂ or MeOH |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours | 12-16 hours |

| Common Issues | Incomplete reaction, N-alkylation | Hydrolysis of product |

Conclusion

The synthesis of 1-methylpyrrolidin-2-imine requires careful attention to anhydrous conditions and a strategic approach to purification. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their success rate in obtaining this valuable synthetic intermediate.

References

-

PubChem. 1-Methylpyrrolidin-2-imine hydrochloride. [Link]

-

Kühn, D., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2303–2313. [Link]

-

Master Organic Chemistry. Reduction of Amides to Amines. [Link]

-

Li, G., et al. (2020). Synthesis of Cyclic Amidines by Iridium-Catalyzed Deoxygenative Reduction of Lactams and Tandem Reaction with Sulfonyl Azides. Organic Letters, 22(23), 9225–9230. [Link]

-

ResearchGate. How to separate imine from reaction mixture?[Link]

-

Reddit. Purification of an imine/methods on using alumina. [Link]

-

Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). [Link]

-

ResearchGate. Is it possible to purify imine using column chromatography?[Link]

-

Wikipedia. Triethyloxonium tetrafluoroborate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Triethyloxonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. 1-Methylpyrrolidin-2-imine hydrochloride | C5H11ClN2 | CID 12448967 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

1H NMR Interpretation Guide: 1-Methylpyrrolidin-2-imine Hydrochloride

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers Focus: Distinguishing the target cyclic amidine from its hydrolytic degradant (N-Methyl-2-pyrrolidone).

Executive Summary

1-Methylpyrrolidin-2-imine hydrochloride (also known as 2-imino-1-methylpyrrolidine HCl) is a cyclic amidine scaffold often utilized as a bioisostere for amides or as a guanidine-mimetic in kinase inhibitors and GPCR ligands.

The critical analytical challenge lies in its structural similarity to N-Methyl-2-pyrrolidone (NMP) . NMP is not only a common solvent used in the synthesis of this compound but also its primary hydrolysis degradant. Standard HPLC often struggles to separate these polar species efficiently. Therefore, 1H NMR becomes the definitive orthogonal method for purity assessment.

This guide provides a comparative analysis to definitively distinguish the target amidinium salt from the amide contaminant, leveraging solvent-dependent spectral features.

Structural Context & Alternatives

To interpret the spectrum accurately, one must understand the electronic environment of the target compared to its "silent" contaminant.

| Feature | Target: 1-Methylpyrrolidin-2-imine HCl | Alternative: N-Methyl-2-pyrrolidone (NMP) |

| Functional Group | Cyclic Amidinium ( | Cyclic Amide (Lactam) |

| Electronic State | Cationic (Positive charge delocalized) | Neutral (Dipolar resonance) |

| Key Risk | Hygroscopic; hydrolyzes to NMP in water. | Stable; difficult to remove (high boiling point). |

| Proton Count | 11 Protons (including exocyclic NHs) | 9 Protons |

Experimental Protocol (Self-Validating System)

The choice of solvent is not merely for solubility; it is a functional probe of the molecule's integrity.

Reagents

-

Primary Solvent: DMSO-

(99.9% D, anhydrous). Reason: Preserves the exchangeable amidinium protons. -

Validation Solvent: D

O (99.9% D). Reason: Confirms the skeleton and identifies exchangeable peaks. -

Internal Standard: Maleic Acid (optional) or TMS.

Step-by-Step Methodology

-

Dry Weighing: Weigh 5–10 mg of the hydrochloride salt into a clean vial. Note: The salt is hygroscopic. Rapid handling is essential to prevent water peak broadening.

-

DMSO Dissolution: Add 0.6 mL DMSO-

. Shake until fully dissolved. -

Acquisition (Exp 1): Run a standard proton sequence (16 scans, d1=2s).

-

Checkpoint: Look for a broad singlet >8.0 ppm. If absent, the salt may have free-based or hydrolyzed.

-

-

D

O Shake (Exp 2): Add 2 drops of D-

Validation: The peak >8.0 ppm must disappear. If a peak remains in the aromatic/downfield region, it is a non-exchangeable impurity.

-

Comparative Data Analysis

The following table contrasts the chemical shifts (

Key Diagnostic: The N-Methyl and C3-Methylene groups in the amidinium salt are significantly deshielded compared to the amide due to the positive charge of the cation.

Chemical Shift Fingerprint (in DMSO- )

| Assignment | Proton Type | Target: Amidine HCl ( | Alternative: NMP ( | |

| Exchangeable | 8.5 – 9.5 (br s) | None | Diagnostic Peak | |

| N-CH | Methyl Singlet | 3.05 – 3.15 | 2.70 – 2.75 | ~ +0.4 ppm (Deshielded) |

| C5-H | 3.50 – 3.65 (t) | 3.25 – 3.35 (t) | ~ +0.3 ppm | |

| C3-H | 2.80 – 3.00 (t/m) | 2.15 – 2.25 (t) | ~ +0.7 ppm (Major Shift) | |

| C4-H | 2.00 – 2.20 (m) | 1.90 – 2.05 (m) | Minor overlap |

> Note: Shifts are approximate and concentration-dependent. The relative difference (

Mechanistic Interpretation

-

The "Amidinium Effect" (C3 Protons): In NMP, the C3 protons (neighboring the carbonyl) feel the anisotropy of the C=O bond. In the target hydrochloride, the C=N bond is protonated (

). This introduces a full cationic charge that is delocalized across the N-C-N system. This positive charge strongly pulls electron density from the -

The Exchangeable Protons (

): In DMSO--

Observation: If this peak is split or extremely broad, it indicates restricted rotation around the C-N partial double bond or slow exchange with residual water.

-

Warning: If this peak integrates to < 2H or appears < 8.0 ppm, suspect partial free-basing or wet solvent.

-